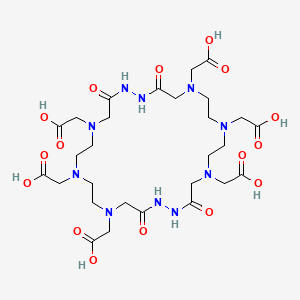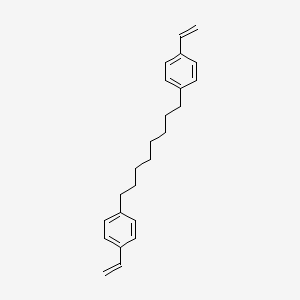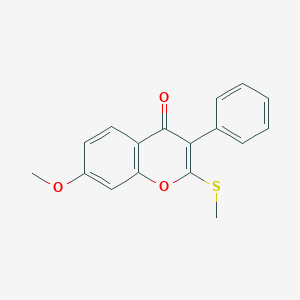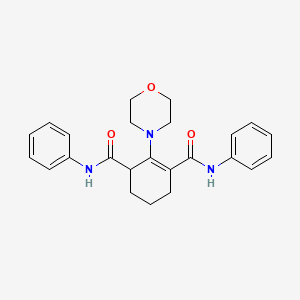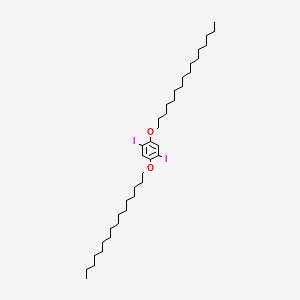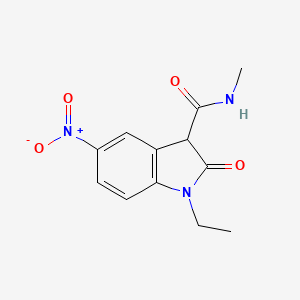silane CAS No. 144534-61-2](/img/structure/B12556436.png)
[(Cyclopent-3-en-1-yl)methoxy](triphenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyclopent-3-en-1-yl)methoxysilane is a chemical compound with the molecular formula C24H24OSi It is known for its unique structure, which includes a cyclopentene ring attached to a methoxy group and bonded to a triphenylsilane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopent-3-en-1-yl)methoxysilane typically involves the reaction of cyclopent-3-en-1-ylmethanol with triphenylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
Cyclopent-3-en-1-ylmethanol+TriphenylchlorosilaneBase(Cyclopent-3-en-1-yl)methoxysilane+HCl
Industrial Production Methods
Industrial production of (Cyclopent-3-en-1-yl)methoxysilane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Cyclopent-3-en-1-yl)methoxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane hydrides.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
(Cyclopent-3-en-1-yl)methoxysilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (Cyclopent-3-en-1-yl)methoxysilane involves its interaction with various molecular targets. The compound can form stable complexes with proteins and other biomolecules, influencing their function and activity. The pathways involved include:
Binding to active sites: The compound can bind to the active sites of enzymes, altering their catalytic activity.
Modulation of signaling pathways: It can modulate signaling pathways by interacting with key proteins involved in cellular communication.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylsilane: A simpler analog without the cyclopentene and methoxy groups.
Cyclopent-3-en-1-ylmethoxy(dimethyl)silane: A similar compound with dimethyl groups instead of triphenyl groups.
Uniqueness
(Cyclopent-3-en-1-yl)methoxysilane is unique due to its combination of a cyclopentene ring, methoxy group, and triphenylsilane moiety
Propiedades
Número CAS |
144534-61-2 |
|---|---|
Fórmula molecular |
C24H24OSi |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
cyclopent-3-en-1-ylmethoxy(triphenyl)silane |
InChI |
InChI=1S/C24H24OSi/c1-4-14-22(15-5-1)26(23-16-6-2-7-17-23,24-18-8-3-9-19-24)25-20-21-12-10-11-13-21/h1-11,14-19,21H,12-13,20H2 |
Clave InChI |
APKJTYCOLKNPHH-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCC1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7,7'-[Dodecane-1,12-diylbis(oxy)]bis(4-methyl-2H-1-benzopyran-2-one)](/img/structure/B12556361.png)
![Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate](/img/structure/B12556365.png)
![Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl-](/img/structure/B12556373.png)
![1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine](/img/structure/B12556387.png)
